UBP618 Exhibits a Flat Subtype Profile vs. Subtype-Selective Analogs UBP608 and UBP628
UBP618 demonstrates a non-selective, pan-inhibitory profile across all four GluN1/GluN2 (A-D) NMDA receptor subtypes with an IC50 of approximately 2 µM at each subtype [1]. In contrast, its close structural analogs UBP608 and UBP628, which differ from UBP618 by elimination of the 3-hydroxy group, exhibit markedly increased selectivity for GluN1/GluN2A-containing receptors [2]. Specifically, 6-phenyl substituted compounds including UBP618 show reduced maximal inhibition of GluN1/GluN2A, GluN1/GluN2B, and GluN1/GluN2C responses, achieving only 60-90% maximal inhibition, whereas UBP608 and UBP628 produce more complete inhibition of GluN2A-containing receptors [3]. This selective vs. non-selective functional dichotomy is directly attributable to the presence of the 3-hydroxy group in UBP618.
| Evidence Dimension | NMDA receptor subtype selectivity profile and IC50 |
|---|---|
| Target Compound Data | IC50 ~2 µM at each GluN1/GluN2 (A-D) subtype; non-selective pan-inhibition; maximal inhibition 60-90% at GluN2A/B/C |
| Comparator Or Baseline | UBP608 and UBP628: Increased GluN1/GluN2A selectivity; more complete inhibition of GluN2A-containing receptors |
| Quantified Difference | UBP618 is non-selective (flat profile across A-D); UBP608/UBP628 are GluN2A-preferring. Difference attributed to presence/absence of 3-hydroxy group. |
| Conditions | Recombinant NMDA receptors expressed in Xenopus laevis oocytes; two-electrode voltage clamp electrophysiology |
Why This Matters
Procurement of UBP618 over UBP608 or UBP628 is essential when a non-selective NMDA receptor blockade baseline is required, as the latter compounds would introduce unwanted GluN2A bias, confounding experiments in mixed-subtype native systems.
- [1] Costa BM, Irvine MW, Fang G, Eaves RJ, Mayo-Martin MB, Laube B, Jane DE, Monaghan DT. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Neuropharmacology. 2012;62(4):1730-1736. View Source
- [2] Costa BM, Irvine MW, Fang G, Eaves RJ, Mayo-Martin MB, Laube B, Jane DE, Monaghan DT. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Neuropharmacology. 2012;62(4):1730-1736. View Source
- [3] Costa BM, Irvine MW, Fang G, Eaves RJ, Mayo-Martin MB, Laube B, Jane DE, Monaghan DT. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Neuropharmacology. 2012;62(4):1730-1736. View Source
